N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features an indole moiety. Indole derivatives are significant in various fields due to their biological activities and presence in natural products. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves the coupling of an indole derivative with an appropriate amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Reactants: Indole derivative and amine
Catalyst: N,N’-dicyclohexylcarbodiimide
Solvent: Dichloromethane or similar organic solvent
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce simpler amine derivatives.
Scientific Research Applications
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with a similar indole moiety but different substituents.
Uniqueness
N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific structural arrangement and the presence of both indole and amide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c1-28-16-20(19-9-3-5-11-22(19)28)24(30)26-14-13-25-23(29)12-6-7-17-15-27-21-10-4-2-8-18(17)21/h2-5,8-11,15-16,27H,6-7,12-14H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
KOTDKNWRJRVQFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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